1-Monolinolenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26545-75-5 |

|---|---|

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

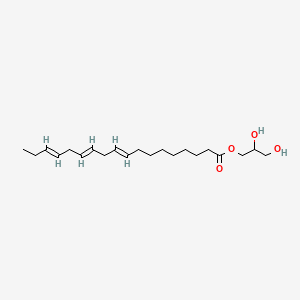

IUPAC Name |

2,3-dihydroxypropyl (9E,12E,15E)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3+,7-6+,10-9+ |

InChI Key |

GGJRAQULURVTAJ-IUQGRGSQSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Enzymatic Synthesis of 1-Monolinolenin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Lipase-Catalyzed Synthesis, Purification, and Analysis of 1-Monolinolenin, with Insights into its Potential Biological Significance.

Introduction

This compound, a monoacylglycerol comprising a glycerol backbone esterified with α-linolenic acid (ALA) at the sn-1 position, is a molecule of growing interest in the fields of pharmaceutical sciences and drug development. As a derivative of the essential omega-3 fatty acid, ALA, this compound is being explored for its potential therapeutic properties, including its role as a bioactive lipid and its application in advanced drug delivery systems. Enzymatic synthesis using lipases offers a green and highly selective alternative to traditional chemical methods, enabling the production of high-purity this compound under mild reaction conditions. This technical guide provides a comprehensive overview of the lipase-catalyzed synthesis of this compound, detailing experimental protocols, quantitative data, and potential biological implications for researchers, scientists, and drug development professionals.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is typically achieved through the direct esterification of α-linolenic acid and glycerol, catalyzed by a lipase. The choice of lipase, reaction medium, and other process parameters are critical for maximizing the yield and selectivity towards the desired monoacylglycerol.

Key Reaction Parameters and Quantitative Data

The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the type of lipase, substrate molar ratio, temperature, and the presence of a solvent. While specific quantitative data for the synthesis of this compound is limited in publicly available literature, the following tables summarize typical results obtained for the lipase-catalyzed synthesis of other monoacylglycerols, which can serve as a valuable reference for process optimization.

| Lipase Source | Substrates | Molar Ratio (Glycerol:Fatty Acid) | Temperature (°C) | Solvent | Reaction Time (h) | Monoacylglycerol Yield (%) | Diacylglycerol Yield (%) | Triacylglycerol Yield (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | Glycerol, Oleic Acid | 5:1 | 60 | Solvent-free | 8 | 45.5 | 35.2 | 19.3 | [1] |

| Rhizomucor miehei (Lipozyme RM IM) | Glycerol, Lauric Acid | 1:1 | 55 | Solvent-free | 6 | 45.5 | 26.8 | 3.1 | [1] |

| Penicillium sp. (Lipase G) | Glycerol, Oleic Acid | Not Specified | 40 | Hexane | 24 | 86.3 | Not Reported | Not Reported | [2] |

| Candida antarctica lipase B (CALB) | Glycerol, Lauric Acid | Not Specified | 65 | Solvent-free | 24 | ~44 (wt%) | ~34 (wt%) | <10 (wt%) | [3] |

| Rhizomucor miehei lipase | Glycerol, Oleic Acid | Not Specified | Not Specified | n-hexane/2-methyl-2-butanol (1:1 v/v) | Equilibrium | 94 | 2.4 | 0 | [4] |

Table 1: Representative Data for Lipase-Catalyzed Monoacylglycerol Synthesis

| Parameter | Condition | Effect on this compound Yield |

| Lipase Type | Immobilized lipases (e.g., Novozym 435, Lipozyme RM IM) are generally preferred for their stability and reusability. | Lipase selectivity for the sn-1 position of glycerol is crucial for maximizing this compound yield. |

| Substrate Molar Ratio | An excess of glycerol (e.g., 2:1 to 5:1 glycerol to ALA) is often used to shift the equilibrium towards monoacylglycerol formation. | High glycerol concentration can increase the viscosity of the reaction mixture, potentially affecting mass transfer. |

| Temperature | Optimal temperatures typically range from 40°C to 60°C, depending on the thermal stability of the lipase. | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and increased by-product formation. |

| Solvent | Solvent-free systems are environmentally friendly and offer high substrate concentrations.[3] Organic solvents like hexane or tert-butanol can improve substrate solubility and selectivity.[4] | The choice of solvent can significantly impact lipase activity and selectivity. "Solvent engineering" can be employed to optimize the reaction. |

| Water Activity | Low water activity is generally preferred to favor the esterification reaction over hydrolysis. | Water is a product of the esterification reaction; its removal (e.g., using molecular sieves) can drive the reaction forward.[3] |

Table 2: Influence of Key Reaction Parameters on this compound Synthesis

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and analysis of this compound.

Protocol 1: Enzymatic Synthesis of this compound

Objective: To synthesize this compound via lipase-catalyzed esterification of α-linolenic acid and glycerol.

Materials:

-

α-Linolenic acid (high purity)

-

Glycerol (anhydrous)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Organic solvent (e.g., 2-methyl-2-butanol or a mixture of n-hexane and 2-methyl-2-butanol)

-

Molecular sieves (3Å), activated

-

Reaction vessel with magnetic stirrer and temperature control

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a 100 mL round-bottom flask, add α-linolenic acid (e.g., 10 mmol) and glycerol (e.g., 50 mmol) to achieve a 1:5 molar ratio.

-

Add the desired organic solvent (e.g., 50 mL of a 1:1 v/v mixture of n-hexane and 2-methyl-2-butanol).

-

Add activated molecular sieves (e.g., 10% w/w of total reactants) to the mixture to remove water produced during the reaction.

-

Place the flask in a temperature-controlled oil bath set to the desired temperature (e.g., 50°C) and begin stirring.

-

Purge the reaction vessel with an inert gas to minimize oxidation of the polyunsaturated fatty acid.

-

Add the immobilized lipase (e.g., 10% w/w of the fatty acid) to initiate the reaction.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by TLC, HPLC, or GC.

-

Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and stored for reuse.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture containing this compound, unreacted substrates, and other glycerides.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To separate this compound from the crude reaction mixture.

Materials:

-

Crude reaction product

-

Silica gel (60-120 mesh) for column chromatography

-

Solvents for elution: n-hexane, diethyl ether, and acetic acid

-

Glass chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of n-hexane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Begin elution with a non-polar solvent system, such as n-hexane, to elute unreacted triglycerides and fatty acid esters.

-

Gradually increase the polarity of the eluting solvent by adding diethyl ether to the n-hexane. A typical gradient could be from 100% n-hexane to a mixture of n-hexane:diethyl ether (e.g., 80:20, 60:40 v/v). A small amount of acetic acid (e.g., 0.1-1%) can be added to the eluent to improve the separation of free fatty acids.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the composition of the collected fractions by TLC. A suitable developing solvent for TLC is a mixture of n-hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v). Visualize the spots using an appropriate method (e.g., iodine vapor or a specific spray reagent).

-

Pool the fractions containing pure this compound.

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

Protocol 3: Analysis of this compound by HPLC

Objective: To quantify the amount of this compound in a sample.

Materials:

-

Purified this compound sample

-

HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or a UV detector at low wavelength, ~205 nm)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile and water

-

This compound standard for calibration

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve the sample containing this compound in the mobile phase.

-

Set up the HPLC system with the C18 column and equilibrate with the mobile phase. A typical mobile phase could be a gradient of acetonitrile and water. For example, starting with 80% acetonitrile and increasing to 100% over 20 minutes.

-

Inject the standards and the sample onto the HPLC column.

-

Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Mandatory Visualizations

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Lipase-Catalyzed Esterification Reaction

Caption: Lipase-catalyzed esterification of α-linolenic acid and glycerol.

Potential Biological Significance and Applications

While research specifically on this compound is still emerging, its constituent fatty acid, α-linolenic acid, is well-known for its health benefits. It is plausible that this compound may exhibit similar or enhanced biological activities.

-

Anti-inflammatory and Antibacterial Properties: Studies have shown that α-linolenic acid possesses anti-inflammatory properties by inhibiting signaling pathways such as NF-κB and MAPK.[1][5] Furthermore, both linoleic acid and α-linolenic acid, as well as this compound and 2-monolinolenin, have demonstrated antibacterial activity against Gram-positive bacteria like Bacillus subtilis.[5]

-

Drug Delivery Systems: Monoacylglycerols are amphiphilic molecules, possessing both hydrophilic and lipophilic properties. This characteristic makes them suitable for use as excipients in drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance the solubility and bioavailability of poorly water-soluble drugs. The potential of this compound as a functional excipient in novel drug formulations warrants further investigation.

Potential Signaling Pathway Modulation

Based on the known activities of its parent fatty acid, α-linolenic acid, this compound may potentially modulate key inflammatory signaling pathways.

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

Conclusion

The enzymatic synthesis of this compound represents a promising approach for the production of a high-value bioactive compound. The use of lipases under optimized conditions allows for a selective and environmentally friendly process. Further research is warranted to fully elucidate the quantitative aspects of this compound synthesis and to explore its full range of biological activities and potential applications in drug development and therapy. This guide provides a solid foundation for researchers and scientists to embark on or advance their work in this exciting area.

References

- 1. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5672726A - Method for separating and purifying α-linolenic acid from perilla oil - Google Patents [patents.google.com]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening the Biological Activity of 1-Monolinolenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monolinolenin, a monoglyceride of alpha-linolenic acid, presents a compelling subject for biological activity screening due to the known therapeutic properties of its constituent fatty acid. This technical guide provides a comprehensive overview of the core methodologies required to effectively screen this compound for its potential antibacterial, anti-inflammatory, and anticancer activities. Detailed experimental protocols for key assays are provided to facilitate the generation of robust and reproducible data. Furthermore, this guide outlines the potential signaling pathways, namely NF-κB and MAPK, that may be modulated by this compound, offering a framework for mechanistic studies. All quantitative data from cited literature is summarized, and logical workflows are visualized to aid in experimental design and interpretation.

Introduction

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is a well-documented bioactive compound with a range of pharmacological effects, including anti-inflammatory and anticancer properties. This compound, as a derivative of ALA, is hypothesized to possess similar, if not enhanced, biological activities due to its increased amphiphilicity, which may influence its cellular uptake and interaction with biological membranes and molecular targets. This guide details the necessary screening methods to systematically evaluate the therapeutic potential of this compound.

Antibacterial Activity Screening

This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis.

Quantitative Data for Antibacterial Activity

| Compound | Bacterium | Assay | Result | Reference |

| This compound | Bacillus subtilis | Minimum Bactericidal Concentration (MBC) | >100 µg/mL |

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

This protocol is adapted from established methods for determining the MBC of lipid compounds.

Materials:

-

This compound

-

Bacillus subtilis (or other target bacteria)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Culture B. subtilis in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and perform two-fold serial dilutions in MHB in a 96-well plate.

-

Incubation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Determination of MBC: From the wells showing no visible growth, plate a small aliquot onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.

Diagram: Workflow for Minimum Bactericidal Concentration (MBC) Assay

An In-depth Technical Guide to the Physicochemical Properties of 1-Monolinolenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monolinolenin, an acylglycerol comprised of a glycerol backbone esterified with the omega-3 fatty acid α-linolenic acid at the sn-1 position, is a molecule of growing interest in the fields of biochemistry, pharmacology, and materials science. Its amphiphilic nature, stemming from the hydrophilic glycerol head and the lipophilic polyunsaturated fatty acid tail, underpins its potential applications as an emulsifier, a bioactive compound, and a component in drug delivery systems. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its characterization, and explores its potential biological activities and associated signaling pathways.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for understanding its behavior in various systems. While extensive experimental data for this specific monoglyceride is not widely available in the literature, a combination of computed data, information on analogous compounds, and qualitative descriptions provides a foundational understanding.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computed and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆O₄ | PubChem[1] |

| Molecular Weight | 352.51 g/mol | CD Biosynsis[2], Larodan[3] |

| CAS Number | 26545-75-5, 18465-99-1 | PubChem[1], Larodan[3] |

| Appearance | Reported as both liquid and solid | CD Biosynsis[2], PubChem[4] |

| Melting Point | Not experimentally reported. The related 2-Monolinolenin is a solid. The analogous 1-Monolinolein has a melting point of 14-15 °C. | PubChem[4], ChemicalBook[5] |

| Boiling Point | Not experimentally reported. | |

| XLogP3 (Computed) | 5.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 17 | PubChem[1] |

| Exact Mass | 352.26135963 Da | PubChem[1] |

Solubility Profile

As a lipid, this compound is expected to be practically insoluble in water due to its long, hydrophobic acyl chain. Conversely, it is anticipated to be soluble in nonpolar organic solvents such as chloroform and ether, and in polar organic solvents like ethanol.[6][7] Quantitative solubility data for this compound in various solvents is not currently available in the literature.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of monoglycerides like this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a precise thermoanalytical technique for determining the melting point and phase transitions of fats and oils.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an aluminum or stainless steel DSC pan. Crimp the pan to seal it.

-

Instrument Calibration: Calibrate the DSC instrument using certified standards such as indium and n-decane.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 20°C.

-

Heat the sample to a temperature well above its expected melting point (e.g., 80°C) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.

-

Hold at the high temperature for a set time (e.g., 10 minutes).

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -60°C) to induce crystallization.

-

Hold at the low temperature for a set time (e.g., 30 minutes) to ensure complete crystallization.

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 80°C) and record the heat flow.

-

-

Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the melting peak is often reported as the melting point.

Determination of Solubility

A common method to determine the solubility of a lipid in various solvents is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, chloroform).

-

Equilibration: Tightly seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the aliquot can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Gas Chromatography after derivatization.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL).

Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the separation and quantification of lipids like this compound, which lack a strong UV chromophore.

Methodology:

-

Chromatographic System: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and an ELSD.

-

Column: A reversed-phase C18 column is typically used for the separation of monoglycerides.

-

Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and water.

-

ELSD Settings: The nebulizer temperature and gas flow rate of the ELSD should be optimized for the specific mobile phase and analyte.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.

Biological Activity and Signaling Pathways

While the specific signaling roles of this compound are not yet fully elucidated, research on monoglycerides in general, and some preliminary findings on this compound itself, point towards potential biological activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits antibacterial activity against the Gram-positive bacterium Bacillus subtilis. The proposed mechanism of action for monoglycerides involves the disruption of the bacterial cell membrane. Their amphiphilic nature allows them to insert into the lipid bilayer, leading to increased membrane fluidity, formation of pores, and ultimately, cell lysis.[8][9][10]

Potential Role in Endocannabinoid Signaling

Monoacylglycerols are key players in the endocannabinoid system, a crucial neuromodulatory and immunomodulatory system. The most well-studied endocannabinoid is 2-arachidonoylglycerol (2-AG), a 2-monoacylglycerol. 2-AG acts as an agonist for cannabinoid receptors CB1 and CB2. The hydrolysis of 2-AG by monoglyceride lipase (MGL) terminates its signaling.[11][12][13] While this compound is a 1-monoacylglycerol and its direct interaction with cannabinoid receptors has not been established, it is plausible that it could influence the endocannabinoid system, potentially by competing for MGL or through other indirect mechanisms. Further research is required to explore this possibility.

Conclusion

This compound is a monoacylglycerol with potential applications stemming from its physicochemical properties and biological activities. While there are gaps in the experimental data, particularly regarding its thermal properties and quantitative solubility, the available information provides a solid foundation for further research. The methodologies outlined in this guide can be employed to systematically characterize this compound. Furthermore, its demonstrated antibacterial activity and the potential for interaction with the endocannabinoid system highlight promising avenues for future investigation in drug development and food science. A thorough experimental characterization of this compound is warranted to fully unlock its potential.

References

- 1. This compound | C21H36O4 | CID 5872092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CD Biosynsis [biosynsis.com]

- 3. Linolenic acid | CAS#:463-40-1 | Chemsrc [chemsrc.com]

- 4. 2-Monolinolenin | C21H36O4 | CID 11674746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. use of monoglycerides popular - proviron [proviron.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoglyceride lipase deficiency modulates endocannabinoid signaling and improves plaque stability in ApoE-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Monoacylglycerols in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacylglycerols (MAGs) have emerged from their classical role as mere metabolic intermediates to pivotal players in a sophisticated cellular signaling network. This technical guide provides an in-depth exploration of the discovery, function, and analytical methodologies related to monoacylglycerols, with a primary focus on 2-arachidonoylglycerol (2-AG), a key endocannabinoid. We delve into the enzymatic machinery governing the synthesis and degradation of 2-AG, its interaction with cannabinoid receptors, and its broader implications in physiology and disease. This document is intended to be a comprehensive resource, offering detailed experimental protocols, a compilation of critical quantitative data, and visual representations of the signaling pathways to facilitate a deeper understanding and further investigation into this dynamic field.

Discovery and Emergence of Monoacylglycerols as Signaling Molecules

Initially viewed as simple products of triacylglycerol breakdown, the significance of monoacylglycerols in cell signaling was largely unrecognized until the discovery of the endocannabinoid system. The identification of 2-arachidonoylglycerol (2-AG) as an endogenous ligand for the cannabinoid receptors, CB1 and CB2, marked a paradigm shift.[1][2] 2-AG, an ester of the omega-6 fatty acid arachidonic acid and glycerol, is present at significantly higher levels in the central nervous system compared to the other major endocannabinoid, anandamide.[1] This discovery, which occurred in the mid-1990s, unveiled a crucial signaling role for this monoacylglycerol, implicating it in a vast array of physiological processes, including neurotransmission, inflammation, and pain perception.[2][3]

The Lifecycle of 2-Arachidonoylglycerol: Biosynthesis and Degradation

The cellular levels and signaling activity of 2-AG are tightly controlled by the coordinated action of synthesizing and degrading enzymes. This precise regulation allows for on-demand signaling, a hallmark of the endocannabinoid system.

Biosynthesis of 2-AG

The primary route for 2-AG synthesis is a two-step enzymatic process initiated by the stimulation of Gq-coupled receptors or an increase in intracellular calcium.[4]

-

Phospholipase C (PLC) Activation: Upon receptor activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Diacylglycerol Lipase (DAGL) Activity: The newly synthesized DAG, enriched with arachidonic acid at the sn-2 position, serves as the substrate for diacylglycerol lipase (DAGL). DAGL selectively hydrolyzes the ester bond at the sn-1 position of DAG, releasing 2-AG.[3][4] Two main isoforms of DAGL have been identified, DAGLα and DAGLβ, with DAGLα being the predominant isoform responsible for 2-AG synthesis in the brain.[1][4]

Degradation of 2-AG

The signaling actions of 2-AG are terminated through enzymatic hydrolysis, primarily by monoacylglycerol lipase (MAGL).

-

Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that efficiently hydrolyzes 2-AG into arachidonic acid and glycerol.[5] This enzyme is responsible for the degradation of the vast majority of 2-AG in the brain, thereby playing a critical role in shaping the duration and magnitude of endocannabinoid signaling.[6]

-

Other Degradative Pathways: While MAGL is the primary enzyme, other hydrolases, such as α/β-hydrolase domain 6 (ABHD6) and ABHD12, can also contribute to 2-AG degradation in specific cellular compartments.[7]

Signaling Functions of 2-Arachidonoylglycerol

As a full agonist at both CB1 and CB2 receptors, 2-AG modulates a wide range of physiological processes.[2]

Retrograde Signaling in the Central Nervous System

One of the most well-characterized functions of 2-AG is its role as a retrograde messenger at synapses. Upon synthesis in the postsynaptic neuron, 2-AG is released into the synaptic cleft, travels backward to the presynaptic terminal, and binds to presynaptic CB1 receptors. This activation of CB1 receptors leads to the inhibition of neurotransmitter release, a phenomenon known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE). This mechanism allows for the fine-tuning of synaptic strength and is crucial for synaptic plasticity.

Modulation of Inflammation and Immune Response

2-AG also plays a significant role in the periphery through its interaction with CB2 receptors, which are predominantly expressed on immune cells. By activating CB2 receptors, 2-AG can modulate immune cell migration, cytokine release, and inflammatory responses.

Quantitative Data on Monoacylglycerol Signaling

This section provides a summary of key quantitative data related to 2-AG signaling to facilitate comparison and experimental design.

| Parameter | Molecule/Enzyme | Value | Species | Tissue/System | Reference |

| Binding Affinity (Ki) | 2-AG at CB1 Receptor | 472 nM | Human | Recombinant | [8] |

| 2-AG at CB2 Receptor | 1400 nM | Human | Recombinant | [8] | |

| (+)AM4434 at CB1 Receptor | 360 nM | [9] | |||

| (+)AM4434 at CB2 Receptor | 770 nM | [9] | |||

| (-)AM4435 at CB1 Receptor | 360 nM | [9] | |||

| (-)AM4435 at CB2 Receptor | 770 nM | [9] | |||

| EC50 | 2-AG at GPR55 | 3 nM | [8] | ||

| 2-AG at CB1 Receptor | 519 nM | [8] | |||

| 2-AG at CB2 Receptor | 618 nM | [8] | |||

| Enzyme Kinetics | DAGLα (apparent Km) | 180 µM | Rat | Neuronal Nuclear Matrix | [7][10] |

| DAGLα (Vmax) | 1.3 pmol/min/µg protein | Rat | Neuronal Nuclear Matrix | [7][10] | |

| Tissue Concentration | 2-AG in Brain | ~5-10 nmol/g | Mouse, Rat | Brain | [1] |

| 2-AG in Plasma (LOQ) | 1 µg/mL | Aortic tissue homogenates | [11] | ||

| 1-AG in Plasma (LOQ) | 0.5 µg/mL | Plasma | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of monoacylglycerol signaling.

Extraction and Quantification of 2-AG from Brain Tissue by LC-MS/MS

This protocol is adapted from methodologies described for the quantification of endocannabinoids in biological matrices.[11][12][13]

Materials:

-

Brain tissue

-

Homogenizer

-

Toluene

-

Internal standards (e.g., 2-AG-d8)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization: Rapidly dissect and weigh the brain tissue. Homogenize the tissue in ice-cold toluene containing an appropriate internal standard (e.g., 2-AG-d8) to prevent enzymatic degradation and isomerization of 2-AG to 1-AG.

-

Lipid Extraction: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the tissue debris.

-

Solvent Evaporation: Carefully collect the supernatant (organic phase) and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect and quantify 2-AG and its internal standard.

Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)

This protocol is based on the use of a radiolabeled substrate to measure DAGL activity.[14][15]

Materials:

-

Cell or tissue homogenates

-

Radiolabeled substrate (e.g., 1-oleoyl[1-14C]-2-arachidonoylglycerol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

-

Reaction buffer

Procedure:

-

Enzyme Preparation: Prepare homogenates from cells or tissues expressing DAGL.

-

Reaction Initiation: Incubate the enzyme preparation with the radiolabeled DAGL substrate in a suitable reaction buffer at 37°C for a defined period.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate from the radiolabeled product (e.g., [14C]-oleic acid).

-

Quantification: Scrape the spot corresponding to the radiolabeled product from the TLC plate and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the DAGL activity.

Monoacylglycerol Lipase (MAGL) Activity Assay (Fluorometric)

This protocol utilizes a fluorogenic substrate to measure MAGL activity.[16][17][18][19]

Materials:

-

Cell or tissue lysates

-

Fluorogenic MAGL substrate

-

MAGL-specific inhibitor (for control)

-

Fluorescence microplate reader

-

Assay buffer

Procedure:

-

Sample Preparation: Prepare lysates from cells or tissues of interest in the provided assay buffer.

-

Reaction Setup: In a 96-well plate, add the sample lysate to wells with and without a specific MAGL inhibitor.

-

Reaction Initiation: Add the fluorogenic MAGL substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the MAGL activity. The activity specific to MAGL is determined by subtracting the rate in the presence of the inhibitor from the total rate.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in monoacylglycerol signaling.

Biosynthesis and Degradation of 2-Arachidonoylglycerol

References

- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | 2-AG hydrolysis to arachidonate by MAGL [reactome.org]

- 6. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-Arachidonylglycerol | Non-selective Cannabinoid Receptor Agonists: R&D Systems [rndsystems.com]

- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. assaygenie.com [assaygenie.com]

- 18. abcam.cn [abcam.cn]

- 19. Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 1-Monolinolenin in Seed Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monolinolenin, a monoacylglycerol consisting of a glycerol molecule esterified to α-linolenic acid at the sn-1 position, is a minor yet potentially significant component of various seed oils. As the direct metabolic precursor to the essential omega-3 fatty acid, α-linolenic acid (ALA), this compound is of increasing interest to researchers in nutrition, pharmacology, and drug development. Its natural occurrence, though typically at trace levels, and its potential biological activities, warrant a deeper understanding. This technical guide provides a comprehensive overview of the natural occurrence of this compound in seed oils, detailed experimental protocols for its analysis, and a discussion of its potential roles in cellular signaling.

Data Presentation: α-Linolenic Acid Content in Selected Seed Oils

The concentration of this compound in seed oils is expected to be very low, often falling within the range of 0.1-0.2% for total monoglycerides[1]. Direct quantitative data for this compound is scarce in the literature due to its trace amounts and the analytical challenges in its detection and quantification. However, the abundance of its precursor, α-linolenic acid (ALA), is a strong indicator of the potential presence and relative concentration of this compound. The following table summarizes the ALA content in several commercially important seed oils.

| Seed Oil | α-Linolenic Acid (ALA) Content (% of total fatty acids) | References |

| Flaxseed Oil | 39.21 - 60.11 | [2] |

| Chia Seed Oil | 54.08 - 63.64 | [3][4] |

| Perilla Seed Oil | ~60 | |

| Canola Oil | 5 - 14 | [5] |

| Soybean Oil | 5 - 11 | [6] |

| Hemp Seed Oil | 15 - 25 | |

| Walnut Oil | 9 - 16 |

Experimental Protocols

The accurate quantification of this compound in seed oils requires sophisticated analytical techniques to isolate and detect this minor component from the bulk triglycerides. The following protocols are based on established methods for the analysis of monoacylglycerols in lipid matrices.

Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from the method described by Chu and Nagy (2013) for the enrichment of monoacylglycerols and free fatty acids from fats and oils.

Objective: To isolate and concentrate this compound from the triglyceride-rich oil matrix.

Materials:

-

Seed oil sample

-

Hexane

-

Isopropanol

-

Cation exchange solid-phase extraction (SPE) cartridges

-

Methanol

-

Ammonium formate solution in methanol

-

Nitrogen gas for evaporation

Procedure:

-

Sample Preparation: Dissolve a known amount of the seed oil sample (e.g., 100 mg) in a suitable solvent mixture such as hexane:isopropanol (1:1, v/v).

-

SPE Cartridge Conditioning: Condition the cation exchange SPE cartridge by sequentially passing methanol and then hexane through it.

-

Sample Loading: Load the dissolved oil sample onto the conditioned SPE cartridge.

-

Elution of Triglycerides: Wash the cartridge with hexane to elute the bulk of the triglycerides.

-

Elution of Monoacylglycerols: Elute the monoacylglycerols, including this compound, using a more polar solvent, such as a solution of ammonium formate in methanol.

-

Solvent Evaporation: Evaporate the solvent from the collected monoacylglycerol fraction under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of this compound using a highly sensitive and specific LC-MS/MS method.

Objective: To separate and quantify this compound in the enriched extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column suitable for lipid analysis.

-

Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid and 10 mM ammonium formate).

-

Mobile Phase B: Acetonitrile/Isopropanol mixture (e.g., 90:10, v/v) with the same additives as mobile phase A.

-

Gradient Elution: A gradient program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes based on their polarity.

-

Flow Rate: A typical flow rate for such analyses is in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (C21H36O4, MW: 352.5), the precursor ion would likely be the [M+H]+ or [M+NH4]+ adduct. Product ions would be generated by fragmentation of the precursor ion in the collision cell.

-

Optimization: The collision energy and other MS parameters should be optimized for each transition to maximize sensitivity.

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

-

Analysis: Analyze the standards and the sample extracts under the same LC-MS/MS conditions.

-

Calculation: Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The use of a suitable internal standard (e.g., a deuterated analog of this compound) is highly recommended for accurate quantification.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and quantification of this compound from seed oils.

Hypothetical Signaling Pathway of this compound

While direct signaling pathways for this compound are not well-elucidated, its structural similarity to other bioactive monoacylglycerols and its metabolic relationship to ALA allow for the postulation of a potential pathway. Monoacylglycerol lipase (MGL) is a key enzyme that hydrolyzes monoacylglycerols into free fatty acids and glycerol. The released ALA can then be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of various eicosanoids and other oxylipins, which are known to be involved in inflammatory and other signaling pathways.

Caption: Hypothetical signaling pathway of this compound and its metabolic products.

Conclusion

This compound represents a fascinating, yet understudied, component of seed oils. While its natural concentrations are low, its potential biological activities, stemming from its relationship with α-linolenic acid, make it a worthy subject of further investigation. The analytical methods outlined in this guide provide a robust framework for its accurate quantification, which is a critical first step in elucidating its physiological roles. Future research should focus on obtaining precise quantitative data for this compound in a wider variety of seed oils and exploring its specific interactions with cellular signaling pathways. Such knowledge will be invaluable for the development of novel functional foods, nutraceuticals, and therapeutic agents.

References

- 1. Dietary alpha-linolenic acid and prostaglandin synthesis: a time course study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

1-Monolinolenin as a Precursor for Eicosanoid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoids, a family of potent signaling molecules derived from polyunsaturated fatty acids, play a crucial role in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The manipulation of eicosanoid synthesis pathways is a key strategy in the development of novel therapeutics. This technical guide provides an in-depth exploration of 1-Monolinolenin, a monoacylglyceride of alpha-linolenic acid (ALA), as a promising precursor for the endogenous synthesis of n-3 series eicosanoids. We will detail the metabolic conversion of this compound, present quantitative data on its bioavailability and conversion efficiency, provide comprehensive experimental protocols for its investigation, and illustrate the key pathways and workflows using detailed diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of lipid metabolism, inflammation, and pharmacology.

Introduction

Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, is the parent compound for the synthesis of longer-chain, more unsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids are, in turn, the substrates for the synthesis of a range of eicosanoids with generally anti-inflammatory and pro-resolving properties. However, the bioavailability and conversion of dietary ALA can be limiting factors. This compound, as a monoacylglycerol form of ALA, presents a potentially more efficient delivery vehicle for ALA, bypassing certain limitations of free fatty acid absorption. This guide will elucidate the scientific basis for considering this compound as a valuable tool in eicosanoid research and drug development.

Metabolic Pathway of this compound to Eicosanoids

The journey of this compound from ingestion to its ultimate conversion into eicosanoids involves a series of well-defined enzymatic steps.

Hydrolysis of this compound

The critical initial step is the hydrolysis of the ester bond in this compound to release free alpha-linolenic acid (ALA) and glycerol. This reaction is primarily catalyzed by the enzyme Monoglyceride Lipase (MGL) . MGL is a serine hydrolase found in various tissues, including the intestine, adipose tissue, and liver.[1][2] The efficiency of this hydrolysis is a key determinant of the bioavailability of ALA from this compound. Studies have indicated that the monoacylglycerol form of omega-3 fatty acids exhibits significantly greater absorption compared to the more common ethyl ester form.[3]

Conversion of ALA to EPA and DHA

Once released, ALA enters the fatty acid pool and can be converted to EPA and DHA through a series of desaturation and elongation reactions primarily occurring in the liver. This pathway involves several key enzymes:

-

Δ6-desaturase (FADS2): The rate-limiting enzyme that introduces a double bond into ALA.

-

Elongase (ELOVL5): Adds two carbons to the fatty acid chain.

-

Δ5-desaturase (FADS1): Introduces another double bond to produce EPA.

-

Elongase (ELOVL2/5): Further elongates EPA.

-

Δ6-desaturase (FADS2): A second round of desaturation.

-

Peroxisomal β-oxidation: The final step to shorten the chain and produce DHA.

Eicosanoid Synthesis from EPA

EPA is a direct precursor to the 3-series prostaglandins and thromboxanes, and the 5-series leukotrienes. These eicosanoids are generally less inflammatory than their arachidonic acid-derived counterparts. The key enzymes in this process are:

-

Cyclooxygenases (COX-1 and COX-2): Catalyze the formation of prostaglandins and thromboxanes.

-

Lipoxygenases (LOX): Catalyze the formation of leukotrienes.

Quantitative Data

The efficiency of converting this compound to biologically active eicosanoids is dependent on several factors, including the rate of hydrolysis and the subsequent enzymatic conversions.

| Parameter | Value | Reference |

| Bioavailability of Monoacylglycerol Omega-3s | Significantly greater than ethyl ester form | [3] |

| Conversion of ALA to EPA (in humans) | 0.2% - 2% | [4] |

| Conversion of ALA to DHA (in humans) | <0.1% | [4] |

Note: The conversion rates of ALA to EPA and DHA are generally low in humans and can be influenced by dietary factors, such as the intake of omega-6 fatty acids which compete for the same desaturase and elongase enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound as an eicosanoid precursor.

In Vitro Monoglyceride Lipase (MGL) Activity Assay

This protocol is adapted from a method for assessing MGL activity using LC/MS-based quantification of the reaction product.[5][6]

Objective: To determine the rate of hydrolysis of this compound by MGL.

Materials:

-

This compound (substrate)

-

Recombinant MGL or tissue/cell homogenate containing MGL

-

Tris-HCl buffer (pH 7.2) containing 1 mM EDTA

-

Internal standard (e.g., deuterated linolenic acid)

-

Acetonitrile, Methanol, Chloroform (for extraction)

-

LC/MS system

Procedure:

-

Enzyme Preparation: Prepare dilutions of recombinant MGL or tissue/cell homogenates in Tris-HCl buffer.

-

Reaction Initiation: In a glass tube, combine 165 µL of the enzyme preparation with 10 µL of a test compound (inhibitor or vehicle). Pre-incubate for 10 minutes at 37°C.

-

Substrate Addition: Add 25 µL of this compound solution (final concentration to be optimized, e.g., 2 µM) to initiate the reaction.

-

Incubation: Incubate the reaction mixture for 10-30 minutes at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding a cold solution of methanol containing the internal standard. Perform a liquid-liquid extraction using chloroform and water.

-

Analysis: Evaporate the organic phase and reconstitute the sample in a suitable solvent for LC/MS analysis. Quantify the amount of released alpha-linolenic acid relative to the internal standard.

Cell-Based Eicosanoid Synthesis Assay

This protocol outlines a general procedure for treating cells with a fatty acid precursor and measuring the subsequent eicosanoid production.

Objective: To measure the synthesis of eicosanoids in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., macrophages, endothelial cells)

-

Cell culture medium (consider serum-free for fatty acid studies)

-

This compound (solubilized, e.g., complexed with fatty acid-free BSA)

-

Stimulating agent (e.g., LPS, calcium ionophore)

-

Internal standards (e.g., deuterated prostaglandins and leukotrienes)

-

Solid-phase extraction (SPE) cartridges

-

GC-MS or LC-MS/MS system

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

-

Fatty Acid Loading: Replace the culture medium with serum-free medium containing this compound for a predetermined period (e.g., 24 hours) to allow for uptake and incorporation into cellular lipids.

-

Cell Stimulation: Wash the cells to remove excess this compound and then stimulate with an agent known to induce eicosanoid synthesis for a specific time (e.g., 30 minutes).

-

Sample Collection: Collect the cell culture supernatant (for secreted eicosanoids) and/or lyse the cells. Add internal standards immediately.

-

Extraction: Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids from the supernatant or cell lysate.

-

Derivatization (for GC-MS): If using GC-MS, derivatize the eicosanoids to form volatile esters (e.g., pentafluorobenzyl esters).[7][8]

-

Analysis: Analyze the samples by GC-MS or LC-MS/MS to identify and quantify the specific eicosanoids produced.

In Vivo Animal Study for Bioavailability and Conversion

This protocol provides a framework for an animal study to assess the in vivo fate of orally administered this compound.

Objective: To determine the plasma concentration of ALA, EPA, and DHA after oral administration of this compound to mice or rats.

Materials:

-

Laboratory animals (e.g., BALB/c mice)

-

This compound formulation for oral gavage

-

Internal standards for fatty acid analysis (e.g., C17:0 or deuterated fatty acids)

-

Blood collection supplies

-

GC-MS system

Procedure:

-

Animal Acclimation and Diet: Acclimate animals to the housing conditions and provide a standardized diet with a known fatty acid composition for a period before the study.

-

Oral Administration: Administer a single dose of this compound via oral gavage.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Separate plasma from the blood samples.

-

Lipid Extraction and Transesterification: Extract total lipids from the plasma and transesterify the fatty acids to fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the concentration of ALA, EPA, and DHA at each time point.[9][10]

Experimental Workflows and Signaling Pathways (Graphviz Diagrams)

Conclusion

This compound holds significant promise as a precursor for the synthesis of beneficial n-3 eicosanoids. Its potential for enhanced bioavailability compared to other forms of alpha-linolenic acid makes it an attractive candidate for further investigation in both basic research and clinical applications. The experimental protocols and workflows provided in this guide offer a comprehensive framework for scientists to explore the metabolism and biological activities of this compound, ultimately contributing to the development of novel strategies for modulating eicosanoid-driven physiological processes.

References

- 1. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol Form of Omega-3s Improves Its Bioavailability in Humans Compared to Other Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of Monoacylglycerol Lipase Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Gas chromatography-mass spectrometry analysis of effects of dietary fish oil on total fatty acid composition in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

Self-Assembly of 1-Monolinolenin in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monolinolenin, a monoglyceride incorporating the omega-3 fatty acid α-linolenic acid, exhibits complex self-assembly behavior in aqueous environments. This technical guide provides an in-depth overview of the lyotropic liquid crystalline phases formed by this compound, detailing its phase behavior, structural characteristics, and the experimental methodologies used for characterization. The propensity of this compound to form various nanostructures, such as micelles and cubic and hexagonal phases, makes it a promising excipient for advanced drug delivery systems. This document summarizes the available quantitative data, outlines detailed experimental protocols, and provides visualizations to elucidate the principles of its self-assembly.

Introduction

The self-assembly of amphiphilic lipids in aqueous solutions is a fundamental process in biology and has been harnessed for various technological applications, particularly in the pharmaceutical sciences for the development of novel drug delivery systems. This compound, as a single-chain amphiphile, spontaneously forms a variety of ordered structures when hydrated. These structures, known as lyotropic liquid crystalline phases, are dependent on factors such as concentration and temperature. The unique architecture of these phases, particularly the bicontinuous cubic phases, offers distinct compartments for encapsulating and protecting therapeutic agents with varying polarities.

Phase Behavior of this compound

The interaction of this compound with water leads to the formation of several distinct lyotropic liquid crystalline phases. While a complete temperature-composition phase diagram for pure this compound is not extensively documented in publicly available literature, studies on closely related monoglycerides, such as monoolein, and commercial mixtures containing high percentages of this compound, provide significant insights.

Upon hydration, this compound can form various phases, including:

-

Lamellar Phase (Lα): A layered structure of lipid bilayers separated by water layers.

-

Inverse Cubic Phases (V₂): Highly ordered, bicontinuous structures with intricate networks of water channels separated by a continuous lipid bilayer. Two common cubic phases identified in monoglyceride systems are the Gyroid (Ia3d) and the Diamond (Pn3m) and Primitive (Im3m) structures. Studies on "monolinolein," a commercial mixture rich in this compound, have identified the presence of both Pn3m and Im3m cubic phases.[1]

-

Inverse Hexagonal Phase (H₂): Composed of hexagonally packed, water-filled cylinders surrounded by a continuous lipid matrix.

The transition between these phases is primarily driven by the water content and temperature, which influences the curvature of the lipid-water interface.

Quantitative Data

Due to the limited availability of specific quantitative data for pure this compound in the scientific literature, the following table provides a summary of phases identified for "monolinolein," a closely related commercial product with a high content of this compound.

| Parameter | Value/Phase Identified | Experimental Conditions | Reference |

| Identified Phases | Inverse Cubic (Pn3m, Im3m) | Aqueous dispersion with Pluronic F127 as a stabilizer, analyzed by cryo-TEM. | [1] |

| Critical Micelle Concentration (CMC) | Data not available | - | |

| Phase Transition Temperatures | Data not available | - |

Experimental Protocols

The characterization of the self-assembled structures of this compound relies on a combination of sophisticated analytical techniques.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and dimensions of self-assembled lipid phases.[2][3][4]

Methodology:

-

Sample Preparation: Dispersions of this compound in an aqueous buffer are prepared at various lipid concentrations. The sample is then loaded into a temperature-controlled capillary cell.

-

Data Acquisition: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector. The scattering pattern is recorded as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

-

Data Analysis: The positions of the Bragg diffraction peaks in the scattering pattern are used to identify the symmetry and calculate the lattice parameters of the liquid crystalline phase. For example, the ratio of peak positions can distinguish between lamellar, hexagonal, and different cubic phases.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the nanostructure of the dispersed lipid phases.

Methodology:

-

Sample Preparation (Vitrification): A small aliquot (3-5 µL) of the this compound dispersion is applied to a TEM grid. The grid is then blotted to create a thin film, which is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the lipid nanostructures in a near-native state.

-

Imaging: The vitrified sample is transferred to a cryo-electron microscope, where it is imaged at cryogenic temperatures.

-

Analysis: The resulting images provide direct evidence of the morphology of the self-assembled structures, such as the presence of cubosomes (dispersed cubic phase particles) or hexosomes (dispersed hexagonal phase particles). Fast Fourier Transform (FFT) of the images can be used to confirm the crystallographic symmetry of the phases.[1]

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of dispersed particles and can be employed to estimate the Critical Micelle Concentration (CMC).[5][6][7][8][9]

Methodology for CMC Determination:

-

Sample Preparation: A series of this compound solutions with increasing concentrations are prepared in the aqueous buffer.

-

Measurement: The scattered light intensity or the apparent particle size is measured for each concentration at a constant temperature.

-

Data Analysis: The scattered light intensity or the apparent size is plotted against the logarithm of the this compound concentration. The CMC is identified as the concentration at which a sharp increase in scattering intensity or the appearance of a stable particle size is observed, indicating the formation of micelles.

Visualizations

Self-Assembly Pathway

The following diagram illustrates the general pathway of self-assembly for a monoglyceride like this compound in an aqueous solution as a function of increasing concentration.

Caption: General self-assembly pathway of this compound.

Experimental Workflow for Characterization

This diagram outlines the typical experimental workflow for characterizing the self-assembled phases of this compound.

References

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. Results for "Small-angle X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. muser-my.com [muser-my.com]

- 6. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Surfactant micelle characterization using dynamic light scattering | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Quantification of 1-Monolinolenin using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable method for the quantification of 1-Monolinolenin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). The described protocol is tailored for researchers, scientists, and professionals in the drug development industry requiring accurate determination of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control and research applications.

Introduction

This compound, a monoglyceride of α-linolenic acid, is of significant interest in the pharmaceutical and food industries due to its potential biological activities and role as an emulsifier. Accurate quantification of this compound is crucial for product formulation, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of lipids.[1][2] Due to the lack of a strong UV chromophore in this compound, conventional UV detectors are often unsuitable.[3] Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) provide universal detection for non-volatile analytes like lipids, offering high sensitivity and a wide dynamic range.[3][4] This application note provides a comprehensive protocol for the HPLC-ELSD analysis of this compound.

Experimental

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Nitrogen gas (high purity) for ELSD

-

HPLC system equipped with a binary pump, autosampler, and column oven.

-

Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

A gradient elution was developed to ensure optimal separation of this compound from potential impurities.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile/Methanol (80:20 v/v) with 0.1% TFA |

| Gradient Program | 0-5 min: 70% B; 5-15 min: 70% to 100% B; 15-25 min: 100% B; 25.1-30 min: 70% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| ELSD Drift Tube | 50°C |

| ELSD Nebulizer Gas | Nitrogen at 2.0 L/min |

Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.05 to 1.0 mg/mL. These will be used to construct the calibration curve.

The sample preparation method will vary depending on the matrix. For relatively clean samples:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in methanol to achieve an estimated this compound concentration within the calibration range.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

The overall experimental workflow is depicted in the following diagram:

Results and Discussion

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5]

4.1.1. Linearity

The linearity of the method was assessed by injecting the working standard solutions in triplicate. The ELSD response is typically non-linear and follows a power function, which can be linearized by a log-log transformation.[5][6]

| Parameter | Value |

| Concentration Range | 0.05 - 1.0 mg/mL |

| Regression Equation | log(y) = 1.25 * log(x) + 2.34 |

| Correlation Coefficient (r²) | > 0.998 |

4.1.2. Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution at a concentration of 0.5 mg/mL.

| Precision Type | % RSD (Peak Area) | % RSD (Retention Time) |

| Intra-day | < 2.0% | < 0.5% |

| Inter-day | < 3.0% | < 0.8% |

4.1.3. Accuracy

Accuracy was evaluated by a recovery study, spiking a blank matrix with known concentrations of this compound at three different levels.

| Spiked Concentration (mg/mL) | Mean Recovery (%) | % RSD |

| 0.1 | 98.5 | 2.1 |

| 0.5 | 101.2 | 1.5 |

| 0.8 | 99.3 | 1.8 |

4.1.4. Limits of Detection and Quantification

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[5]

| Parameter | Value (mg/mL) |

| LOD | 0.015 |

| LOQ | 0.05 |

Not applicable for this analytical method development.

Conclusion

The developed HPLC-ELSD method provides a reliable and accurate means for the quantification of this compound. The method is straightforward, with a simple sample preparation for clean matrices, and demonstrates good linearity, precision, and accuracy. This application note serves as a valuable resource for researchers and quality control analysts working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hplc.eu [hplc.eu]

- 4. researchgate.net [researchgate.net]

- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linearity Requirements | Separation Science [sepscience.com]

Application Note: Quantification of 1-Monolinolenin in Fermented Soybean using HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fermented soybean products, such as tempeh, are a staple in many diets and are increasingly recognized for their potential health benefits. During the fermentation process, typically carried out by microorganisms like Rhizopus oligosporus, the biochemical profile of the soybean is significantly altered. Lipids, in particular, undergo hydrolysis, leading to the formation of various metabolites, including monoglycerides. 1-Monolinolenin, a monoglyceride containing α-linolenic acid, has been identified as a bioactive compound in fermented soybeans with potential antibacterial properties.[1][2][3][4] Accurate quantification of this compound is crucial for understanding its concentration in different fermented soy products, assessing its potential therapeutic dosage, and for quality control in the development of functional foods and nutraceuticals. This application note provides a detailed protocol for the extraction and quantification of this compound in fermented soybean using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is adapted from the methods described for the extraction of lipids from tempeh.[1][2]

Materials:

-

Fermented soybean (e.g., tempeh)

-

Liquid nitrogen

-

Lyophilizer (freeze-dryer)

-

Mortar and pestle or analytical mill

-

Ethanol (analytical grade)

-

Centrifuge tubes (50 mL)

-

High-speed centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

Procedure:

-

Sample Homogenization: Freeze the fermented soybean sample in liquid nitrogen and immediately grind it into a fine powder using a pre-chilled mortar and pestle or an analytical mill.

-

Lyophilization: Lyophilize the powdered sample to remove all water content.

-

Extraction:

-

Weigh approximately 1 gram of the lyophilized powder into a 50 mL centrifuge tube.

-

Add 25 mL of ethanol to the tube.

-

Vigorously agitate the suspension at 4°C for 8 hours on a shaker.

-

-

Centrifugation: Centrifuge the suspension at 13,000 x g for 10 minutes at 4°C to pellet the solid material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the lipid extract.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Storage: Store the extract at -20°C until HPLC-MS analysis.

Quantification of this compound by HPLC-MS

This protocol is a composite method based on established principles for the analysis of monoglycerides in food matrices by HPLC-MS.[5][6][7][8][9]

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Reagents and Standards:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate

-

This compound analytical standard: (Purity >98%)

-

Internal Standard (IS): 1-Monoheptadecanoin (MG 17:0) or other suitable odd-chain monoglyceride.

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of this compound (1 mg/mL) in ethanol.

-

Prepare a stock solution of the internal standard (1 mg/mL) in ethanol.

-

Create a series of calibration standards by serial dilution of the this compound stock solution to cover a concentration range of 1-100 µg/mL.

-

Spike each calibration standard and the extracted samples with the internal standard to a final concentration of 10 µg/mL.

-

-

HPLC Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 30 2.0 50 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow:

-

Desolvation Gas (N₂): 600 L/hr

-

Cone Gas (N₂): 50 L/hr

-

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

SIM Ions:

-

This compound [M+NH₄]⁺: m/z 370.3

-

Internal Standard [M+NH₄]⁺: m/z 362.3

-

-

MRM Transition (for triple quadrupole):

-

This compound: Precursor ion m/z 370.3 -> Product ion (specific fragment)

-